molecular formula C10H14O4 B14417462 Dimethyl (pent-1-yn-1-yl)propanedioate CAS No. 83587-17-1

Dimethyl (pent-1-yn-1-yl)propanedioate

Cat. No.: B14417462
CAS No.: 83587-17-1
M. Wt: 198.22 g/mol
InChI Key: DCFIDZGRQLSZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (pent-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C11H16O4. It is a derivative of propanedioic acid (malonic acid) and contains a pent-1-yn-1-yl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (pent-1-yn-1-yl)propanedioate can be synthesized through various methods. One common approach involves the alkylation of dimethyl malonate with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the malonate, followed by the addition of the alkyne .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (pent-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted esters.

Scientific Research Applications

Dimethyl (pent-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl (pent-1-yn-1-yl)propanedioate depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, participating in various organic reactions. The alkyne group can undergo addition reactions, while the ester groups can participate in nucleophilic substitution. Molecular targets and pathways involved are specific to the context of its use in synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid without the alkyne group.

    Dimethyl (pent-4-yn-1-yl)propanedioate: A similar compound with a different alkyne position.

Uniqueness

Dimethyl (pent-1-yn-1-yl)propanedioate is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity compared to other malonate derivatives. This unique structure allows for specific synthetic applications and reactivity patterns not observed in simpler analogs .

Properties

CAS No.

83587-17-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-pent-1-ynylpropanedioate

InChI

InChI=1S/C10H14O4/c1-4-5-6-7-8(9(11)13-2)10(12)14-3/h8H,4-5H2,1-3H3

InChI Key

DCFIDZGRQLSZSP-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.